molecular formula C13H22O2 B14472319 3-Methylidene-5-octyloxolan-2-one CAS No. 65652-00-8

3-Methylidene-5-octyloxolan-2-one

Cat. No.: B14472319
CAS No.: 65652-00-8
M. Wt: 210.31 g/mol
InChI Key: DHWBXQIRWNFCCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-5-octyloxolan-2-one can be achieved through various synthetic routes. One common method involves the reaction of octanal with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxolane ring . The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-5-octyloxolan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols .

Scientific Research Applications

3-Methylidene-5-octyloxolan-2-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methylidene-5-octyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylidene-5-octyloxolan-2-one is unique due to its specific structural features, including the presence of a methylene group and an octyl side chain. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

65652-00-8

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

3-methylidene-5-octyloxolan-2-one

InChI

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-12-10-11(2)13(14)15-12/h12H,2-10H2,1H3

InChI Key

DHWBXQIRWNFCCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CC(=C)C(=O)O1

Origin of Product

United States

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